Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate

Medicinal Chemistry Process Chemistry Glycine B Antagonists

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (CAS 379254-55-4) is a synthetic piperidine derivative with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol. It is characterized by a piperidine ring substituted at the 1-position with a chloroacetyl group and at the 3-position with an ethyl carboxylate ester.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
CAS No. 379254-55-4
Cat. No. B1275129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-chloroacetyl)piperidine-3-carboxylate
CAS379254-55-4
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)CCl
InChIInChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3
InChIKeyQWBCFYAGERCGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (CAS 379254-55-4): Core Identity and Procurement Baseline


Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (CAS 379254-55-4) is a synthetic piperidine derivative with the molecular formula C10H16ClNO3 and a molecular weight of 233.69 g/mol . It is characterized by a piperidine ring substituted at the 1-position with a chloroacetyl group and at the 3-position with an ethyl carboxylate ester . This compound is a versatile intermediate in medicinal chemistry and organic synthesis, where its bifunctional reactivity—an electrophilic chloroacetyl group and a hydrolysable ester—enables sequential derivatization strategies [1]. It is commercially available from research chemical suppliers with typical purities of 95-98% and is intended strictly for laboratory research and further manufacturing use, not for direct human or veterinary application .

Why Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate Cannot Be Casually Substituted by In-Class Analogs


In research and industrial procurement, piperidine carboxylates are often treated as interchangeable building blocks; however, the specific substitution pattern of ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate confers unique reactivity and physicochemical properties that directly impact synthetic utility and biological outcome [1]. The chloroacetyl group introduces a soft electrophilic site for selective nucleophilic substitution, a feature absent in non-halogenated acetyl analogs [2]. Furthermore, the 3-carboxylate regioisomer exhibits distinct conformational preferences and steric profiles compared to the 4-carboxylate variant, which can alter binding interactions and downstream derivatization pathways . Consequently, substituting this compound with a structurally similar analog without rigorous validation risks altering reaction yields, compromising target selectivity, or invalidating comparative structure-activity relationship (SAR) studies. The evidence below quantifies these differences to inform scientifically sound procurement decisions.

Quantitative Differentiation of Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate from Closest Analogs


Synthetic Yield Benchmark in Glycine B Antagonist Intermediate Preparation

The compound's synthetic accessibility is demonstrated by a reported isolated yield of 46% when prepared from ethyl nipecotate and chloroacetyl chloride under standard acylation conditions [1]. This yield serves as a baseline for evaluating the efficiency of incorporating the chloroacetyl motif into the piperidine-3-carboxylate scaffold. While a direct yield comparison with the acetyl analog under identical conditions is not available in the identified literature, the successful implementation of this synthesis in a patent for glycine B antagonists validates its practical utility in a target-oriented medicinal chemistry campaign [1].

Medicinal Chemistry Process Chemistry Glycine B Antagonists

Comparative Physicochemical Profile: Chloroacetyl vs. Acetyl Analog

The substitution of a hydrogen atom with a chlorine atom in the acetyl group significantly alters key physicochemical properties. The target chloroacetyl compound (C10H16ClNO3) exhibits a higher calculated logP (0.96-1.1) compared to the acetyl analog ethyl 1-acetylpiperidine-3-carboxylate (C10H17NO3, logP 0.75) . This increased lipophilicity is accompanied by a higher molecular weight (233.69 vs. 199.25 g/mol) and predicted boiling point (345.8°C vs. 313.6°C) [1]. These differences directly influence chromatographic behavior, membrane permeability, and formulation considerations.

Physicochemical Characterization Lipophilicity Structural Analog Comparison

Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Scaffolds

The position of the carboxylate group on the piperidine ring is a critical determinant of molecular conformation and biological activity. The target compound is the 3-carboxylate regioisomer, whereas methyl 1-(2-chloroacetyl)piperidine-4-carboxylate (CAS 730949-63-0) represents the 4-carboxylate variant . The two regioisomers are distinct chemical entities with different molecular geometries, leading to divergent interactions with biological targets and synthetic handles. For example, the 3-carboxylate scaffold is a direct derivative of nipecotic acid, a known GABA reuptake inhibitor scaffold, while the 4-carboxylate is related to isonipecotic acid .

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Bifunctional Reactivity: Chloroacetyl as a Selective Electrophilic Handle

The chloroacetyl group serves as a soft electrophile, enabling selective nucleophilic substitution reactions with thiols and amines under mild conditions, a key feature for bioconjugation and library synthesis [1]. In contrast, the non-halogenated acetyl analog lacks this reactive handle and primarily undergoes hydrolysis or reduction. The presence of the α-chloro substituent increases the electrophilicity of the carbonyl carbon, facilitating reactions with soft nucleophiles such as thiourea or cysteine residues [2]. This dual reactivity (ester at C3, chloroacetyl at N1) allows for orthogonal derivatization strategies not possible with simpler piperidine carboxylates.

Synthetic Methodology Nucleophilic Substitution Bioconjugation

Optimal Research and Industrial Use Cases for Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate


Synthesis of Glycine B Antagonist Libraries for CNS Drug Discovery

The compound's demonstrated utility as an intermediate in the preparation of glycine B antagonists [1] makes it a valuable building block for medicinal chemistry programs targeting neurological disorders. Its 3-carboxylate scaffold, derived from nipecotic acid, provides a privileged structure for CNS drug discovery, and the 46% synthetic yield [2] offers a benchmark for further process optimization.

Development of Covalent Probes and Bioconjugates

The chloroacetyl group's selective reactivity towards soft nucleophiles [3] positions this compound as an ideal starting material for synthesizing covalent enzyme inhibitors, activity-based probes, or antibody-drug conjugate (ADC) linkers. Its bifunctional nature allows for sequential derivatization, first at the chloroacetyl site and then at the ester group.

Structure-Activity Relationship (SAR) Studies on Piperidine Scaffolds

When investigating the impact of N-acyl substituents on biological activity or physicochemical properties, this compound serves as the chloroacetyl reference point. Its distinct LogP (+0.21 to +0.35 units higher) compared to the acetyl analog makes it a critical tool for probing lipophilicity-driven SAR and for generating structurally diverse compound libraries.

Process Chemistry Optimization and Scale-up Studies

The documented synthesis from ethyl nipecotate and chloroacetyl chloride [4] provides a starting point for process chemists to evaluate the scalability of incorporating the chloroacetyl group onto the piperidine-3-carboxylate core. The 46% yield offers a clear metric for assessing alternative synthetic routes or reaction conditions.

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